molecular formula C6H5ClFNO B1435626 4-(Chloromethyl)-5-fluoropyridin-2-ol CAS No. 1227584-62-4

4-(Chloromethyl)-5-fluoropyridin-2-ol

Cat. No.: B1435626
CAS No.: 1227584-62-4
M. Wt: 161.56 g/mol
InChI Key: HAHKCYCAJDIATI-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-fluoropyridin-2-ol is a substituted pyridine derivative with a chloromethyl (-CH$2$Cl) group at position 4, a fluorine atom at position 5, and a hydroxyl (-OH) group at position 2. Its molecular formula is C$6$H$_5$ClFNO, with a molecular weight of 161.56 g/mol. The compound is structurally characterized by:

  • Electron-withdrawing fluorine at position 5, which polarizes the aromatic ring.
  • Reactive chloromethyl group at position 4, enabling nucleophilic substitution reactions.
  • Hydroxyl group at position 2, contributing to hydrogen bonding and solubility in polar solvents.

Properties

IUPAC Name

4-(chloromethyl)-5-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-2-4-1-6(10)9-3-5(4)8/h1,3H,2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHKCYCAJDIATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-fluoropyridin-2-ol typically involves the halomethylation of a pyridine derivative. One common method includes the reaction of 5-fluoropyridin-2-ol with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst like aluminum chloride to facilitate the formation of the chloromethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-5-fluoropyridin-2-ol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed:

  • Substituted pyridine derivatives with various functional groups.
  • Pyridine N-oxides.
  • Reduced pyridine derivatives.

Scientific Research Applications

4-(Chloromethyl)-5-fluoropyridin-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-fluoropyridin-2-ol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl and fluorine substituents can enhance the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Research Implications

  • Synthetic Utility : The chloromethyl group in 4-(Chloromethyl)-5-fluoropyridin-2-ol makes it a versatile intermediate for synthesizing larger molecules, such as kinase inhibitors or antimicrobial agents .
  • Biological Activity : Fluorine and hydroxyl groups enhance interactions with biological targets, while chloromethyl enables covalent bonding in prodrug designs .
  • Comparative Limitations : Pyrimidine analogues (e.g., 2-Chloro-5-fluoro-pyrimidin-4-ol) offer better hydrogen-bonding capacity but lack the chloromethyl’s reactivity .

Biological Activity

4-(Chloromethyl)-5-fluoropyridin-2-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClFNO, with a molecular weight of approximately 163.57 g/mol. It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a pyridine ring, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound has been shown to inhibit specific kinases such as glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various signaling pathways involved in cell growth and differentiation.
  • Modulation of Signaling Pathways: It influences key signaling pathways like MAPK and PI3K, leading to alterations in gene expression and metabolic processes.
  • Cytotoxic Effects: Studies indicate that it exhibits cytotoxicity against several cancer cell lines, suggesting potential use in cancer therapy .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Notes
CytotoxicityMCF-7 (breast cancer)0.65Induces apoptosis
CytotoxicityHeLa (cervical cancer)2.41Dose-dependent effects observed
Enzyme InhibitionGSK-30.5Significant inhibition at low doses
Antimicrobial ActivityVarious bacteriaN/AExhibits broad-spectrum activity

Case Studies

  • Cytotoxicity in Cancer Cell Lines:
    A study evaluated the effects of this compound on MCF-7 and HeLa cell lines. The compound demonstrated significant cytotoxic effects with IC50 values indicating effective induction of apoptosis. Flow cytometry analysis confirmed that the compound triggers apoptotic pathways through caspase activation .
  • Enzyme Interaction Studies:
    In vitro assays revealed that this compound inhibits GSK-3 activity, leading to downstream effects on cellular metabolism and gene expression. This inhibition can potentially be leveraged for therapeutic interventions in diseases characterized by dysregulated GSK-3 activity, such as Alzheimer's disease and certain cancers.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest:

  • Absorption: Rapidly absorbed upon administration.
  • Distribution: High tissue affinity due to lipophilicity.
  • Metabolism: Primarily hepatic metabolism with potential for active metabolites.
  • Excretion: Renal excretion observed in animal models.

Toxicological evaluations indicate that while low doses exhibit beneficial effects, higher doses may lead to renal and hepatic toxicity, necessitating careful dosage management in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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